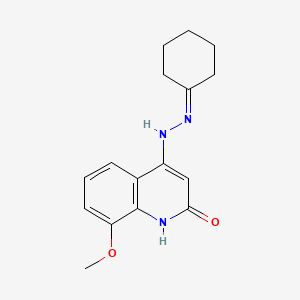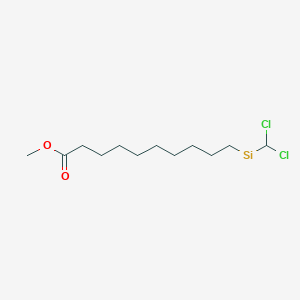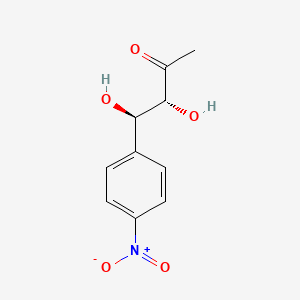
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is a complex organic compound characterized by its intricate molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by selective reduction and hydroxylation steps. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties.
Substitution: The nitro group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: 3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one can be converted to 3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one carboxylic acid.
Reduction: The nitro group can be reduced to form 3,4-dihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate cellular processes and lead to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
3,4-Dihydroxybutanone: Lacks the nitrophenyl group.
4-Nitrophenol: Contains a nitro group but lacks the dihydroxybutanone structure.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups but lacks the nitro group and butanone structure.
Propriétés
Numéro CAS |
875907-56-5 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
(3R,4R)-3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9(13)10(14)7-2-4-8(5-3-7)11(15)16/h2-5,9-10,13-14H,1H3/t9-,10+/m0/s1 |
Clé InChI |
GTMONXUDXSKDCE-VHSXEESVSA-N |
SMILES isomérique |
CC(=O)[C@@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
SMILES canonique |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


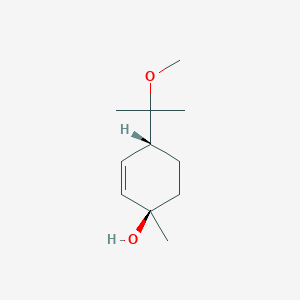
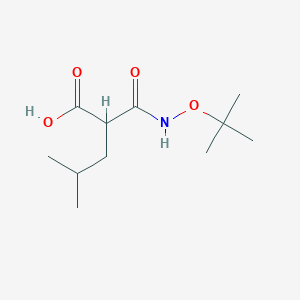
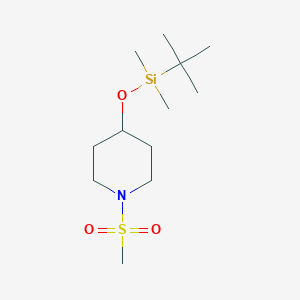
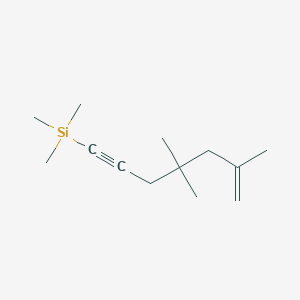
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
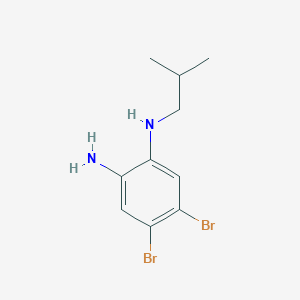
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
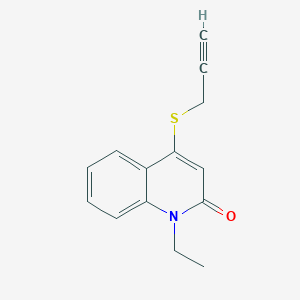
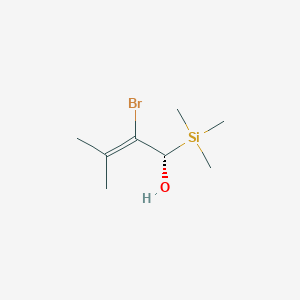
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
